molecular formula C28H33N5O2 B2663234 (4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115998-86-1

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No. B2663234
CAS RN: 1115998-86-1
M. Wt: 471.605
InChI Key: ARNHSFVSZUKFBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a piperazine ring substituted with a 2,3-dimethylphenyl group, and a piperidine ring substituted with a 6-phenoxypyrimidin-4-yl group. The exact crystal structure of this compound is not available, but a similar compound, bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied for its crystal structure .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds and their metal complexes have been a significant area of research. For instance, the synthesis of novel phenolic Mannich bases and their metal complexes with Ni(II) and Cu(II) have been explored. These compounds have been characterized by elemental and spectral analyses, with studies on their thermal, magnetic, and electronic properties suggesting specific geometric configurations for the metal complexes (Büyükkıdan & Özer, 2013).

Molecular Interactions

  • Molecular interaction studies have been conducted to understand the antagonist activity of certain compounds on receptors. For example, the molecular interaction of an antagonist with the CB1 cannabinoid receptor has been studied, revealing insights into the conformational analysis and suggesting a unique region that might contribute to antagonist activity (Shim et al., 2002).

Antioxidant and Anticancer Activities

  • Some compounds exhibit antioxidant properties, as evidenced by the synthesis of molecules with specific structural features and their evaluation using DPPH and ABTS methods. These studies contribute to understanding the antioxidant efficacy of such molecules (Dineshkumar & Parthiban, 2022).
  • Anticancer and antituberculosis activities have also been a focus, with studies on the synthesis of derivates showing significant activities against specific cancer cell lines and tuberculosis strains. This highlights the potential therapeutic applications of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Molecular Structure and Drug Development

  • The study of molecular structures and their interaction with metal ions or other chemical entities can lead to the development of new therapeutic agents. For instance, the synthesis and characterization of macrocyclic and macroacyclic compartmental Schiff bases and their interaction with metal ions have been explored, contributing to the field of coordination chemistry and potential drug development (Aguiari et al., 1992).

Herbicidal and Antimicrobial Applications

  • The synthesis of compounds with specific structural motifs has been shown to exhibit herbicidal activities, suggesting their utility in agricultural applications (Jojima & Tamura, 1966).
  • Antimicrobial activity of newly synthesized compounds has been investigated, offering insights into their potential use in combating microbial infections (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2/c1-21-7-6-10-25(22(21)2)31-15-17-33(18-16-31)28(34)23-11-13-32(14-12-23)26-19-27(30-20-29-26)35-24-8-4-3-5-9-24/h3-10,19-20,23H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNHSFVSZUKFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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